Dimethyl {5-[(4-methylbenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phosphonate group via a phosphorylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22N3O6P |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22N3O6P/c1-14-4-6-16(7-5-14)13-21-19-20(30(26,27-2)28-3)22-18(29-19)12-15-8-10-17(11-9-15)23(24)25/h4-11,21H,12-13H2,1-3H3 |
InChI Key |
VMMWINCNBMJCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC |
Origin of Product |
United States |
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